3-Thiopheneboronic acid
CAS No.: 6165-69-1
Cat. No.: VC20869411
Molecular Formula: C4H5BO2S
Molecular Weight: 127.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6165-69-1 |
---|---|
Molecular Formula | C4H5BO2S |
Molecular Weight | 127.96 g/mol |
IUPAC Name | thiophen-3-ylboronic acid |
Standard InChI | InChI=1S/C4H5BO2S/c6-5(7)4-1-2-8-3-4/h1-3,6-7H |
Standard InChI Key | QNMBSXGYAQZCTN-UHFFFAOYSA-N |
SMILES | B(C1=CSC=C1)(O)O |
Canonical SMILES | B(C1=CSC=C1)(O)O |
Introduction
Chemical Identity and Structure
3-Thiopheneboronic acid (CAS No. 6165-69-1) is known by several synonyms including thiophen-3-ylboronic acid, thiophene-3-boronic acid, and 3-thienylboronic acid. It has a molecular formula of C4H5BO2S and a molecular weight of 127.96 g/mol . The structure consists of a five-membered thiophene ring with a sulfur atom and a boronic acid functional group (-B(OH)2) attached at the 3-position, giving it distinctive chemical properties relevant to both organic synthesis and biological applications.
Physical and Chemical Properties
3-Thiopheneboronic acid appears as a white to grayish powder with specific physical and chemical characteristics that make it valuable for various applications. The compound's key properties are summarized in the following table:
Table 1: Physical and Chemical Properties of 3-Thiopheneboronic Acid
Property | Value |
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Molecular Formula | C4H5BO2S |
Molecular Weight | 127.96 g/mol |
Melting Point | 164-169 °C (literature) or 162-167 °C |
Boiling Point | 287.9±32.0 °C (predicted) |
Density | 1.32±0.1 g/cm³ (predicted) |
Form | Powder |
Color | Almost white to grayish or beige |
Solubility | Soluble in methanol |
pKa | 8.25±0.10 (predicted) |
Storage Recommendations | Refrigerated, keep in dark place, sealed and dry |
The compound exhibits moderate thermal stability, as evidenced by its relatively high melting point . Its limited solubility profile affects handling and application methods, with methanol being a suitable solvent for laboratory manipulations . The compound's pKa value indicates its acid-base behavior, which is relevant to its reactivity and interactions with other molecules.
Synthesis Methodologies
The synthesis of 3-thiopheneboronic acid can be accomplished through several routes, with the most common approach involving the reaction of 3-bromothiophene with triisopropyl borate . This synthesis typically follows a sequence of:
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Lithiation of 3-bromothiophene using an organolithium reagent
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Reaction with a boron source (commonly triisopropyl borate)
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Hydrolysis of the resulting boronate ester to yield the boronic acid
Alternative synthetic pathways may also be employed depending on the specific requirements and starting materials available. The preparation products derived from 3-thiopheneboronic acid include various thiophene derivatives such as 4-(3-thienyl)benzaldehyde, 3-nitrothiophene, and 3-iodothiophene, demonstrating its versatility as a synthetic intermediate .
Polymeric Derivatives
One of the more advanced applications of 3-thiopheneboronic acid involves its polymerization to form polythiophenboronic acid (PThBA), which combines saccharide affinity with the unique properties of conducting polymers .
Synthesis of PThBA
PThBA can be synthesized through enzymatic catalyzed oxidative polymerization using horseradish peroxidase (HRP) as the enzyme and hydrogen peroxide (H₂O₂) as the oxidant in an aqueous medium . This environmentally friendly synthetic route occurs under mild conditions at room temperature. The polymerization process can be monitored by observing changes in absorption spectra, with a decrease in the main absorption band of the monomer at 234 nm and corresponding increases at 222, 252, and 313 nm .
The resulting polymer is typically isolated as a dark brown powder that exhibits different solubility characteristics than the monomer, being partially soluble in chloroform, methanol, or DMF but insoluble in water . ¹H NMR spectroscopy confirms the polymerization pattern, showing the disappearance of signals from hydrogen atoms at positions 2 and 5 of the thiophene ring, indicating that polymerization occurs at these positions .
PThBA Nanoparticles
PThBA can be formulated into nanoparticles (PThBA NPs) by injecting a methanol solution of the polymer into an aqueous electrolyte . These nanoparticles have been extensively characterized using scanning electron microscopy, nanoparticle tracking analysis, and dynamic light scattering. Their physical properties show remarkable pH dependence, as illustrated in the following table:
Table 2: Effect of pH on PThBA Nanoparticle Properties
pH | Mean Size (nm) | Percentile 10% (nm) | Percentile 50% (nm) | Percentile 90% (nm) | Concentration (NPs/mL) | ζ-Potential (mV) |
---|---|---|---|---|---|---|
5.9 | 59 ± 1 | 40 ± 1 | 50 ± 1 | 87 ± 5 | 5.8 × 10⁸ ± 5 × 10⁷ | -22 ± 3 |
8.7 | 125 ± 3 | 70 ± 2 | 99 ± 2 | 225 ± 13 | 5.2 × 10⁸ ± 2 × 10⁷ | -40 ± 3 |
The significant increase in particle size at alkaline pH has been attributed to electrostatic swelling of the nanoparticles . The pKa of PThBA NPs was determined to be approximately 8.6, which closely matches the monomer's calculated value of 8.44 or experimentally determined value of 8.1 .
Applications in Chemical Research
3-Thiopheneboronic acid finds applications across multiple disciplines in chemical research, leveraging its unique structural features and reactivity patterns.
Organic Synthesis
The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental transformations in organic synthesis for forming carbon-carbon bonds . These palladium-catalyzed reactions connect aryl or vinyl boronic acids with aryl or vinyl halides, enabling the construction of complex molecular architectures. The thiophene moiety provides a valuable heterocyclic building block that can be incorporated into larger structures, particularly in the synthesis of compounds with electronic or optical properties.
Saccharide Sensing
The boronic acid functionality of 3-thiopheneboronic acid and its derivatives enables selective binding with diols, including saccharides . This property has been exploited in the development of chemical sensors for detecting and monitoring sugar levels. The interaction between the boronic acid group and saccharides leads to measurable changes in the physical properties of the sensing material, such as size and surface charge in the case of PThBA nanoparticles .
Biological Activity
3-Thiopheneboronic acid has demonstrated β-lactamase (AmpC) inhibition activity with a Ki value of 22.1 ± 3.5 μM . This suggests potential applications in combating antibiotic resistance, as β-lactamases are enzymes produced by bacteria that degrade β-lactam antibiotics. Inhibitors of these enzymes can potentially restore the effectiveness of conventional antibiotics against resistant bacterial strains.
Electrochemical Sensing
The compound has been utilized in the development of electrochemical sensors, particularly for the detection of glycated hemoglobin (HbA1c), an important biomarker for long-term blood glucose monitoring . These sensors exploit the selective chemical reaction between boronic acid and glycated proteins, enabling label-free electrochemical impedance spectroscopic measurements.
Specification | Value |
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Appearance | White to beige to grey powder |
HPLC Purity | ≥96.0% |
Titration with NaOH | 96.0 to 106.0% |
Infrared Spectrum | Conforms to standard |
Typical Commercial Purity | 97% |
Recommended Storage | Refrigerator |
Safety information indicates that the compound may cause skin irritation, serious eye irritation, and respiratory irritation, necessitating appropriate handling precautions in laboratory settings .
Recent Research Developments
Research on 3-thiopheneboronic acid and its derivatives continues to expand, with recent investigations focusing on:
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Development of chemosensitive nanoparticles for analytical applications and chemical sensors
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Application in wide-field surface plasmon resonance microscopy (WF-SPRM) for monitoring individual nanoparticles
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Exploration of reversible pH-dependent binding properties for saccharide detection
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Potential utilization in antimicrobial applications through β-lactamase inhibition
The compound's ability to form reversible covalent bonds with diols, combined with the electronic properties of the thiophene ring, makes it a promising candidate for continued development in sensing technologies and materials science.
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